2-Propenoyl bromide

Description

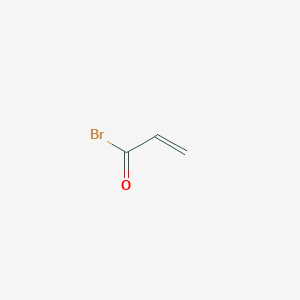

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enoyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO/c1-2-3(4)5/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQXLMJSFGLQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459338 | |

| Record name | 2-Propenoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14989-79-8 | |

| Record name | 2-Propenoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cross Coupling Reactions:copper Can Also Catalyze Ullmann Type Cross Coupling Reactions. the Mechanism Can Be Ionic or Radical Based.mdpi.comin a Potential Set Mechanism, a Cu I Catalyst Can Transfer a Single Electron to the 2 Propenoyl Bromide. This Could Lead to the Formation of a Propenoyl Radical and a Cu Ii Bromide Species. the Propenoyl Radical Would then React with a Nucleophile. Alternatively, an Oxidative Addition/reductive Elimination Cycle, Similar to Palladium but Involving Cu I /cu Iii Species, is Also a Proposed Pathway for Certain Coupling Reactions, Particularly with N or O Nucleophiles.mdpi.com

Photochemical Reaction Mechanisms

The photochemistry of acryloyl halides is dominated by dissociation and molecular elimination pathways upon absorption of ultraviolet (UV) light. Detailed studies on acryloyl chloride provide a robust model for understanding the behavior of 2-propenoyl bromide, as the underlying electronic transitions and potential energy surfaces are analogous. rsc.org

Photodissociation Pathways of Acryloyl Halides

Upon excitation with 193 nm light, acryloyl halides can access several dissociation channels on the ground electronic state potential energy surface following internal conversion. rsc.org The primary pathways involve the cleavage of the weakest bonds in the molecule. For this compound, the C-Br bond is significantly weaker than the C-Cl bond, making its cleavage a highly probable event.

Key photodissociation channels identified for the analogous acryloyl chloride are summarized below and are expected to be similar for this compound. rsc.org

| Channel | Products | Description |

|---|---|---|

| Radical Cleavage | CH₂=CHCO• + Br• | Simple cleavage of the carbon-bromine bond. |

| Decarbonylation | CH₂=CHBr + CO | Loss of carbon monoxide. |

| Three-Body Dissociation | HC≡CH + CO + HBr | Fragmentation into acetylene, carbon monoxide, and hydrogen bromide. |

| Ketene Formation | CH₂=C=O + HBr | Formation of ketene and hydrogen bromide. |

Hydrogen Bromide Elimination Mechanisms

Beyond simple bond cleavage, intricate molecular elimination pathways for hydrogen halides have been computationally and experimentally investigated for acryloyl halides. rsc.org For this compound, these would result in the formation of HBr and various C₃H₂O isomers.

Several distinct HBr elimination mechanisms have been identified:

Three-center (α,α) elimination : This involves the simultaneous cleavage of the C-H and C-Br bonds from the same carbon atom (the carbonyl carbon), leading to the formation of propadienone (CH₂=C=C=O) and HBr.

Four-center elimination : This pathway can occur after a 1,3-halogen shift, where the bromide atom migrates from the carbonyl carbon to the terminal carbon. Subsequent elimination of HBr from this isomer proceeds via a four-membered transition state. rsc.org

Five-center elimination : A novel pathway discovered through automated transition state searches involves a five-membered ring transition state. This mechanism leads to the formation of propynal (HC≡CCHO) and HBr. rsc.org

Three-body dissociation : As noted in the photodissociation table, complex fragmentation can lead directly to HBr, carbon monoxide, and acetylene. rsc.org

Computational studies on acryloyl chloride suggest that the four-center elimination pathway is a dominant channel for molecular elimination following photolysis at 193 nm. rsc.org

Non-Born-Oppenheimer Dynamics in Photoreactions

The Born-Oppenheimer approximation, a cornerstone of quantum chemistry, assumes the separation of nuclear and electronic motion. However, in many photochemical processes, particularly those involving electronically excited states, this approximation breaks down. The study of non-Born-Oppenheimer dynamics is crucial for understanding the intricate mechanisms of photoreactions, where the coupling between electronic and nuclear motions governs the reaction pathways and product formations. In the context of this compound, while direct experimental or computational studies on its non-Born-Oppenheimer dynamics are not extensively documented, valuable insights can be drawn from structurally analogous compounds such as other acyl halides.

Photochemical reactions are often mediated by conical intersections, which are points of degeneracy between electronic potential energy surfaces. researchgate.net These intersections provide ultra-fast pathways for radiationless decay from an excited electronic state back to the ground state, playing a pivotal role in the photochemistry of many organic molecules. researchgate.netbris.ac.uk For acyl halides, photoexcitation typically leads to the population of excited electronic states, and their subsequent decay and fragmentation are governed by non-adiabatic transitions through conical intersections.

In a study on the photodissociation mechanism of trifluoroacetyl chloride (CF3COCl), a related acyl halide, ab initio multiple spawning (AIMS) dynamic simulations have been employed to map out the reaction pathways following excitation to the S1 electronic state. nih.gov These simulations revealed that upon photoexcitation, the molecule evolves on the S1 potential energy surface before transitioning to the ground state (S0) through conical intersections. nih.gov The topography of these conical intersections dictates the subsequent nuclear dynamics and the branching ratios of different dissociation channels. nih.gov

For trifluoroacetyl chloride, two primary dissociation pathways were identified following the non-adiabatic transition from S1 to S0:

C-Cl bond cleavage: Leading to the formation of CF3CO and Cl radicals. nih.gov

Concerted C-C and C-Cl bond cleavage: Resulting in the formation of CF3, CO, and Cl radicals. nih.gov

The simulations indicated that the pathway involving concerted bond cleavage was significantly influenced by the topology of a specific conical intersection (CI-3), which facilitates the dissociation into three fragments. nih.gov The probability of transitioning between the S1 and S0 states and the subsequent product distribution were found to be highly dependent on the dynamics in the vicinity of these conical intersections. nih.gov

The table below summarizes the key findings from the non-adiabatic dynamic simulations of trifluoroacetyl chloride, which can be considered analogous to the potential photoreaction dynamics of this compound.

| Parameter | Observation in CF3COCl Photodissociation |

| Excitation | S0 → S1 |

| Key Intermediates | Conical Intersections (CI-1, CI-3) between S1 and S0 states |

| Primary Decay Channel | Non-adiabatic transition from S1 to S0 via CI-1 |

| Minor Decay Channel | Non-adiabatic transition from S1 to S0 via CI-3 |

| Major Products | CF3 + CO + Cl |

| Minor Products | CF3CO + Cl |

| Recrossing Probability | 13.9% from S0 back to S1 through the CI-3 region |

This data is based on the photodissociation dynamics of trifluoroacetyl chloride and is presented here as a model for the potential behavior of this compound. nih.gov

Given the structural similarities between this compound and other acyl halides, it is highly probable that its photoreactions are also governed by non-Born-Oppenheimer dynamics involving conical intersections. The presence of the carbon-bromine bond, which is weaker than a carbon-chlorine bond, may influence the branching ratios of the photodissociation pathways, potentially favoring the cleavage of the C-Br bond. Further theoretical and experimental investigations are necessary to fully elucidate the specific non-Born-Oppenheimer dynamics of this compound in its photoreactions.

Reaction Mechanisms and Mechanistic Investigations of 2 Propenoyl Bromide

Nucleophilic Acyl Substitution Reactions

The most prominent reaction pathway for acyl halides, including 2-propenoyl bromide, is nucleophilic acyl substitution. youtube.com This class of reaction involves the replacement of the bromide leaving group with a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org Initially, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com Subsequently, the carbonyl double bond is reformed, and the leaving group—in this case, the stable bromide anion—is expelled. youtube.com

Amidation of this compound occurs when it reacts with primary or secondary amines. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. This reaction leads to the formation of N-substituted acrylamides, a class of compounds with significant utility in polymer chemistry and materials science. The mechanism follows the general nucleophilic acyl substitution pattern:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Proton Transfer: A proton is typically transferred from the nitrogen to a base (another amine molecule or a solvent) to neutralize the positive charge.

Elimination: The carbonyl group reforms by expelling the bromide ion, which is an excellent leaving group.

Final Product: The resulting product is a stable acrylamide.

This pathway is fundamental in the synthesis of various functional polymers and hydrogels. The reactivity of the acrylamide group itself is a subject of further investigation, particularly its role as a Michael acceptor in biological and chemical systems. researchgate.net

Esterification of this compound is achieved through its reaction with alcohols. The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile. This reaction is generally rapid and efficient due to the high reactivity of the acyl bromide, often proceeding readily without the need for the strong acid catalysts typically required for Fischer esterification of carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com The process yields acrylate (B77674) esters, which are important monomers in the production of a wide range of polymers and coatings.

The mechanism is analogous to amidation:

Nucleophilic Attack: The alcohol's oxygen atom attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is removed from the positively charged oxygen of the intermediate by a weak base.

Elimination: The bromide ion is eliminated as the carbon-oxygen double bond reforms, yielding the acrylate ester.

This direct esterification method is utilized in specialized syntheses, such as the surface modification of cellulose (B213188) to create hydrophobic materials. For example, 2-bromopropionyl bromide, a closely related compound, is used to esterify cellulose nanofibrils. nih.gov

Reactions at the Carbon-Carbon Double Bond

The electron-withdrawing nature of the adjacent carbonyl group makes the carbon-carbon double bond in this compound "electron-poor." This electronic characteristic makes the β-carbon susceptible to attack by nucleophiles in a conjugate addition reaction, commonly known as the Michael addition or, more specifically, the hetero-Michael addition when the nucleophile is not a carbon atom. researchgate.netresearchgate.net

In a hetero-Michael addition, nucleophiles such as thiols (thia-Michael) and amines (aza-Michael) add across the activated double bond. researchgate.netmdpi.com This 1,4-conjugate addition is a powerful method for forming carbon-heteroatom bonds. The reaction is catalyzed by both acids and bases, which can enhance the electrophilicity of the acryloyl system or the nucleophilicity of the attacking species, respectively. researchgate.net

Thiols are particularly potent nucleophiles for Michael addition reactions with acryloyl systems, a process often referred to as a thia-Michael addition. mdpi.com The high reactivity is attributed to the nucleophilicity of the thiolate anion, which can be readily formed under basic conditions. nih.gov This reaction is highly efficient and forms a stable thioether linkage. nih.gov

The general mechanism under basic conditions is as follows:

Thiolate Formation: A base deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻).

Conjugate Addition: The thiolate anion attacks the β-carbon of the this compound, and the pi electrons are pushed onto the carbonyl oxygen, forming an enolate intermediate.

Protonation: The enolate is protonated by a proton source (often the solvent or the conjugate acid of the base) to yield the final thioether product.

The reactivity of thiols with acryloyl systems is a cornerstone of "click chemistry" and is widely used in the formation of hydrogels and for bioconjugation. nih.gov The reaction kinetics can be influenced by the structure of both the thiol and the acryloyl compound. Research on N-acryloyl systems demonstrates a wide range of reactivity based on substituents that modulate the electrophilicity of the Michael acceptor. acs.org

| Compound System | Nucleophile | Conditions | Reactivity Profile |

| N-acryloyl azetidines | Glutathione (GSH) | Phosphate buffer (pH 7.4), 37 °C | Exhibits enhanced electrophilicity and a wide range of reactivities depending on substitution at the Michael acceptor or on the azetidine ring. acs.org |

| Acrylated Epoxidized Soybean Oil (AESO) | Various Thiols (difunctional, tetrafunctional, hexafunctional) | Thermal, base-catalyzed | Reactivity is dependent on thiol structure and functionality; secondary thiol moieties and steric hindrance can lead to lower reactivity and incomplete curing. mdpi.com |

| N-acryloylindole-alkynes (NAIAs) | Cysteine | Aqueous buffer (pH 7.4) | Shows superior reactivity compared to standard acrylamides due to delocalization of π electrons over the indole scaffold, activating the system for faster Michael addition. chemrxiv.org |

The addition of nitrogen-based nucleophiles, such as primary or secondary amines, to the double bond of acryloyl systems is known as an aza-Michael addition. researchgate.netnih.gov This reaction is a fundamental method for synthesizing β-amino carbonyl compounds. The reaction can be performed under various conditions, including catalyzed and catalyst-free systems. researchgate.netnih.gov

The dynamics of the aza-Michael addition are influenced by several factors:

Nucleophilicity of the Amine: The reactivity generally increases with the basicity and nucleophilicity of the amine.

Steric Hindrance: Bulky substituents on either the amine or the acryloyl system can slow the reaction rate.

Solvent and Catalyst: The choice of solvent and the presence of a catalyst (acidic, basic, or organocatalyst) can significantly impact the reaction rate and selectivity. nih.gov

Reversibility: While often thermodynamically favorable, the aza-Michael reaction can be reversible, particularly with certain substrates and under specific conditions.

In systems with primary amines, a subsequent intramolecular cyclization can occur after the initial aza-Michael addition, leading to the formation of heterocyclic structures like pyrrolidones. researchgate.net This tandem reaction highlights the synthetic versatility of the aza-Michael addition in building complex molecular architectures. rsc.orgnih.gov Studies on asymmetric divinylic compounds show that the electronic features of the α,β-unsaturated system play a central role in determining the selectivity and outcome of the Michael addition. rsc.org

| Michael Acceptor | Nucleophile | Key Dynamic Feature |

| Acrylamide | Diethylamine | Leads to the formation of a stable β-aminoamide group. rsc.org |

| Acrylate | Diethylamine | Forms a β-amino ester, which can be more susceptible to hydrolysis than the corresponding amide. rsc.org |

| Enone Carbamates | Intramolecular Amine | Can undergo asymmetric intramolecular aza-Michael addition, catalyzed by chiral amines and a co-catalyst, to form piperidines. nih.gov |

| 2-Nitrobenzofurans | 2-Aminochalcones | Participates in asymmetric cascade aza-Michael/Michael addition reactions to form complex heterocyclic products. nih.gov |

Regioselective Oxidative Cycloamidation of Propenoyl Derivatives

The regioselective oxidative cycloamidation of propenoyl derivatives represents a sophisticated method for constructing nitrogen-containing heterocyclic systems. While direct studies on this compound are specific, the mechanism can be understood through related photoredox-catalyzed intramolecular reactions involving amides and alkenes. nih.govbeilstein-journals.org This process typically relies on the generation of a radical cation on the alkene moiety, which then undergoes a nucleophilic attack by an appended amide group.

The proposed mechanism proceeds as follows:

Oxidative Activation : A photocatalyst, upon excitation by visible light, becomes a potent oxidant. It abstracts an electron from the electron-rich π-system of the propenoyl derivative's double bond, generating a radical cation intermediate.

Intramolecular Nucleophilic Attack : The tethered amide group, acting as a nucleophile, attacks the radical cation. The regioselectivity of this cyclization is governed by the formation of the most stable ring structure (typically 5- or 6-membered rings) and the electronic properties of the radical cation. The nitrogen atom of the amide is often the nucleophilic center, leading to N-heterocycles. nih.gov

Deprotonation and Radical Quenching : The resulting intermediate undergoes deprotonation from the amide nitrogen. The cyclized radical is then reduced by a hydrogen atom transfer (HAT) catalyst or another reducing agent in the system to yield the final cycloamidated product and regenerate the photocatalyst.

This photoredox approach allows the reaction to proceed under mild conditions and offers high regioselectivity, avoiding the need for harsh reagents. beilstein-journals.org

Organometallic and Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation. wikipedia.org The general mechanism for these transformations, including well-known reactions like the Heck and Suzuki couplings, follows a consistent catalytic cycle involving a Pd(0)/Pd(II) interchange. wikipedia.orgnobelprize.orglibretexts.org

The catalytic cycle can be detailed in three primary steps:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex, where both the propenoyl group and the bromide are attached to the metal center. byjus.comyoutube.com

Migratory Insertion or Transmetalation :

In the Heck reaction , an alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the propenoyl group into the alkene C=C bond. byjus.comyoutube.com

In reactions like the Suzuki or Negishi coupling, a second step called transmetalation occurs. An organometallic nucleophile (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center, displacing the bromide and forming a diorganopalladium(II) intermediate. nobelprize.orgwikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nobelprize.org In the Heck reaction, this step is preceded by a β-hydride elimination, which forms the product alkene and a palladium-hydride species that is subsequently converted back to Pd(0) by a base. chem-station.com

| Catalyst/Precursor | Common Ligands | Typical Coupling Partner Class | Named Reaction |

|---|---|---|---|

| Pd(OAc)₂ (Palladium(II) acetate) | Triphenylphosphine (PPh₃), BINAP | Alkenes, Organoboronic acids | Heck, Suzuki |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | - (Already coordinated) | Organostannanes, Organozinc compounds | Stille, Negishi |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | - (Already coordinated) | Terminal Alkynes, Organoboronic acids | Sonogashira, Suzuki |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | XPhos, SPhos | Amines, Alcohols | Buchwald-Hartwig |

Copper-Catalyzed Processes

Copper catalysts offer a cost-effective and versatile alternative to palladium for mediating reactions with this compound. These processes often involve different mechanistic pathways, including single-electron transfer (SET) and the formation of organocuprate reagents.

Applications of 2 Propenoyl Bromide in Complex Organic Synthesis

Construction of Advanced Molecular Architectures

The strategic incorporation of the acryloyl group from 2-propenoyl bromide is fundamental to the synthesis of various classes of compounds, including aromatic α,β-unsaturated ketones, N-acylsulfonamides, and derivatives for fluorescent materials.

Synthesis of Aromatic α,β-Unsaturated Ketones

Aromatic α,β-unsaturated ketones are significant scaffolds in medicinal chemistry and materials science. A robust method for their synthesis involves the palladium-catalyzed cross-coupling reaction of α,β-unsaturated acyl halides with arylboronic acids. organic-chemistry.org This Suzuki-Miyaura type coupling provides an efficient alternative to traditional Friedel-Crafts acylation, which often requires harsh conditions and is unsuitable for substrates sensitive to strong Lewis acids.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium phosphate, in an organic solvent. The general scheme for this transformation is as follows:

Table 1: Examples of Palladium-Catalyzed Synthesis of Aromatic α,β-Unsaturated Ketones

| Arylboronic Acid | α,β-Unsaturated Acyl Halide | Product | Yield (%) |

| Phenylboronic acid | Crotonyl chloride | (E)-1-Phenylbut-2-en-1-one | 95 |

| 4-Methoxyphenylboronic acid | Cinnamoyl chloride | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 92 |

| 2-Naphthylboronic acid | Acryloyl chloride | 1-(Naphthalen-2-yl)prop-2-en-1-one | 88 |

Data adapted from relevant synthetic methodologies.

This method is valued for its broad substrate scope and functional group tolerance, making it a key strategy in the synthesis of complex aromatic ketones. organic-chemistry.orgnih.gov

Formation of N-(α,β-Unsaturated Acyl)sulfonamides

N-acylsulfonamides are recognized as important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids due to their similar pKa values and hydrogen bonding capabilities. nih.govnih.gov The synthesis of N-(α,β-unsaturated acyl)sulfonamides can be effectively achieved through the acylation of sulfonamides with α,β-unsaturated acylating agents like this compound.

Several methods have been developed for this transformation, including the reaction of sulfonamides with unsaturated acyl chlorides in the presence of a base, or the use of N-(α,β-unsaturated acyl)benzotriazoles. researchgate.net The latter approach offers a stable and crystalline acylating agent. researchgate.net

Table 2: Synthesis of N-(α,β-Unsaturated Acyl)sulfonamides

| Sulfonamide | Acylating Agent | Base | Product | Yield (%) |

| Benzenesulfonamide | Acryloyl chloride | Triethylamine | N-(Phenylsulfonyl)acrylamide | - |

| p-Toluenesulfonamide | N-Crotonoylbenzotriazole | Potassium tert-butoxide | N-(p-Tolylsulfonyl)crotonamide | 80 |

| Methanesulfonamide | N-Cinnamoylbenzotriazole | Sodium hydride | N-(Methylsulfonyl)cinnamamide | 65 |

Yield data is illustrative and based on similar reported reactions. nih.gov

The resulting N-(α,β-unsaturated acyl)sulfonamides are valuable intermediates for further synthetic manipulations, including conjugate additions and cycloaddition reactions.

Derivatization for Fluorescent Materials and Dyes

The α,β-unsaturated carbonyl moiety is a key structural feature in many fluorescent dyes and materials. nih.gov While direct synthesis from this compound is not always the primary route, the acryloyl scaffold it provides is integral to the chromophore of various fluorescent molecules. The electronic properties of the donor-π-acceptor system within these dyes, which are responsible for their fluorescence, can be fine-tuned by modifying the structure of the α,β-unsaturated system. nih.gov

For instance, coumarins and quinolines, which often exhibit fluorescence, contain a related structural motif. nih.govhw.ac.uk The synthesis of such compounds can involve intramolecular cyclization reactions where an acryloyl-type precursor could be utilized. The derivatization of core fluorophores to introduce reactive handles for bioconjugation also represents an area where this compound could be employed. nih.govgoogle.com

Asymmetric and Stereoselective Synthesis

The presence of a prochiral center in the acryloyl group of this compound makes it an excellent substrate for asymmetric and stereoselective transformations, leading to the synthesis of chiral molecules with high enantiomeric or diastereomeric purity.

Enantioselective Organocatalysis via Chiral α,β-Unsaturated Acylammonium Salts

A significant advancement in asymmetric synthesis involves the use of chiral α,β-unsaturated acylammonium salts as reactive intermediates. nih.gov These intermediates are readily generated from α,β-unsaturated acyl halides, such as this compound, and a chiral Lewis base catalyst, typically a tertiary amine. The resulting chiral acylammonium salt can then undergo a variety of enantioselective transformations. nih.gov

This strategy has been successfully applied to the synthesis of medium-sized lactams through a Michael addition/proton transfer/lactamization organocascade process. nih.gov

Table 3: Enantioselective Synthesis of Lactams via Chiral Acylammonium Salts

| Substrate | Chiral Lewis Base | Product | Enantiomeric Ratio (er) |

| Crotonyl chloride and a malonate | (S)-4-(pyrrolidin-2-yl)pyridine | Tetrahydropyridazinone | up to 99:1 |

| Cinnamoyl chloride and an amino-ester | Chiral isocinchonine derivative | Azepanones | High |

Data is representative of the high enantioselectivities achievable with this methodology. nih.govnsf.gov

The utility of these chiral intermediates has expanded to include a diverse array of catalytic, asymmetric transformations, demonstrating their potential in organocascade processes. nih.gov

Diastereoselective Strategies in Acryloyl-Related Systems

In addition to enantioselective synthesis, acryloyl-derived systems can be employed in diastereoselective reactions to create multiple stereocenters with controlled relative stereochemistry. For example, a multicomponent reaction involving chiral α,β-unsaturated acylammonium salts, malonates, and azodicarboxylates has been developed for the enantioselective synthesis of tetrahydropyridazinones. nsf.gov Subsequent transformations of these adducts can allow for the introduction of a second stereocenter in a diastereoselective manner. nsf.gov

While not directly involving this compound, related strategies such as catalytic asymmetric halolactonizations of alkenoic acids highlight the potential for achieving high diastereoselectivity in reactions of α,β-unsaturated systems. beilstein-journals.org The principles of stereocontrol demonstrated in these systems can be extrapolated to reactions involving acryloyl bromide.

Functionalization in Medicinal Chemistry and Biomolecule Modification

The introduction of specific functional groups into complex organic molecules is a cornerstone of medicinal chemistry and the development of bioactive compounds. These functional groups can modulate a molecule's pharmacological properties, including its binding affinity for biological targets, metabolic stability, and pharmacokinetic profile. This compound serves as a highly reactive reagent for the introduction of the acryloyl group, a versatile functional moiety, into complex molecular scaffolds.

The acryloyl group, with its electrophilic double bond, can act as a Michael acceptor. This property is of particular interest in drug design, especially for the development of targeted covalent inhibitors. By positioning this reactive group appropriately within a drug molecule, it can form a stable covalent bond with a nucleophilic amino acid residue (such as cysteine) in the active site of a target protein. This irreversible binding can lead to enhanced potency and prolonged duration of action.

Introduction of Acryloyl Groups into Complex Molecules

This compound is a highly efficient acylating agent for the introduction of the acryloyl group onto nucleophilic functional groups within complex molecules, such as alcohols, amines, and thiols. The high reactivity of the acyl bromide facilitates these reactions, often allowing them to proceed under mild conditions, which is crucial when dealing with sensitive and structurally complex substrates common in medicinal chemistry.

The fundamental reaction involves the nucleophilic attack of a heteroatom (like oxygen in a hydroxyl group or nitrogen in an amine group) on the electrophilic carbonyl carbon of this compound. This is followed by the departure of the bromide ion, a good leaving group, resulting in the formation of an acrylate (B77674) ester or an acrylamide, respectively. This transformation is a widely used strategy for the synthesis of various pharmaceutical agents and modified biomolecules.

A notable application of this methodology is in the synthesis of kinase inhibitors. For instance, the acrylamide moiety is a key pharmacophore in several irreversible inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in the treatment of B-cell malignancies. In the synthesis of such inhibitors, a common synthetic route involves the acylation of a primary or secondary amine on a complex heterocyclic core with an acryloylating agent like this compound or its more commonly used analog, acryloyl chloride. This step introduces the reactive "warhead" that will covalently bind to a cysteine residue in the BTK active site.

The table below summarizes the key transformations involving the introduction of acryloyl groups into complex molecules, highlighting the type of nucleophile, the resulting functional group, and its significance in medicinal chemistry.

| Nucleophilic Functional Group | Reagent | Resulting Functional Group | Significance in Medicinal Chemistry |

| Primary or Secondary Amine (-NHR) | This compound | Acrylamide (-NHCOR') | Formation of covalent inhibitors of kinases (e.g., BTK inhibitors). |

| Alcohol (-OH) | This compound | Acrylate Ester (-OCOR') | Modification of natural products and other lead compounds to improve properties. |

| Thiol (-SH) | This compound | Thioacrylate (-SCOR') | Introduction of a reactive handle for bioconjugation or further functionalization. |

The choice of this compound as the acylating agent is dictated by its high reactivity, which can be advantageous in cases where less reactive derivatives, such as acryloyl chloride, fail to give the desired product in good yield. However, this high reactivity also necessitates careful control of reaction conditions to avoid side reactions, particularly with multifunctional complex molecules. The use of a non-nucleophilic base is often required to neutralize the hydrogen bromide byproduct generated during the reaction.

In the broader context of biomolecule modification, the introduction of acryloyl groups can be used to functionalize proteins, peptides, and oligonucleotides. The resulting acryloyl-modified biomolecules can then be used in a variety of applications, including the development of antibody-drug conjugates (ADCs), the preparation of hydrogels for tissue engineering, and the creation of novel biosensors. The acryloyl group provides a versatile handle for subsequent Michael addition reactions with thiols, enabling the conjugation of other molecules of interest.

Role of 2 Propenoyl Bromide in Polymer Science and Advanced Materials

Controlled Radical Polymerization (CRP) Applications

Controlled radical polymerization techniques are pivotal in creating polymers with well-defined architectures, molecular weights, and low dispersity. Acryloyl monomers are frequently used in these processes.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for controlling radical polymerization. While the direct use of 2-propenoyl bromide as a monomer in RAFT polymerization is not extensively documented, studies on the RAFT copolymerization of acryloyl chloride provide significant insights. For instance, the controlled copolymerization of acryloyl chloride with styrene (B11656) has been successfully achieved using the RAFT process. rsc.orgrsc.org This demonstrates that the acryloyl group can be incorporated into a polymer backbone in a controlled manner, suggesting that this compound could behave similarly. The resulting polymers contain reactive acid halide groups that are available for post-polymerization modification. rsc.orgrsc.org

Atom Transfer Radical Polymerization (ATRP) with Acryloyl Monomers

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique widely used for polymerizing acrylates and methacrylates. youtube.com The typical initiators for ATRP are alkyl halides. youtube.com While the direct initiation of acrylate (B77674) polymerization using an acryloyl halide like this compound is not a standard ATRP procedure, the polymerization of various acrylate monomers is well-established using copper-based catalyst systems. mdpi.com The controlled nature of ATRP allows for the synthesis of well-defined polyacrylates, which can be further functionalized.

Synthesis of Functional Polymers

This compound, through its reactive acyl bromide group, serves as a key building block for introducing the acryloyl functionality into various polymer systems, leading to the creation of functional and advanced materials.

Poly(acryloyl hydrazide) Systems and Post-Polymerization Modification

Poly(acryloyl hydrazide) is a versatile polymer scaffold due to the reactive hydrazide groups, which can undergo various chemical transformations. The synthesis of poly(acryloyl hydrazide) can be approached by preparing a protected acryloyl hydrazide monomer, followed by RAFT polymerization and subsequent deprotection. umn.edunih.gov This method allows for the creation of well-defined polymers. The resulting poly(acryloyl hydrazide) can then be modified post-polymerization with a range of molecules, such as aldehydes, to introduce diverse functionalities. umn.edunih.gov The synthesis of the acryloyl hydrazide monomer itself can be achieved through the reaction of an acryloyl halide, like acryloyl chloride, with a hydrazine (B178648) derivative. researchgate.net

Acryloxyl Group Functionalized Siloxane Polymers for UV Curing

Acryloxyl-functionalized siloxane polymers are valuable materials for applications such as UV-curable coatings. These polymers combine the flexibility and thermal stability of siloxanes with the reactive acrylate groups that can undergo rapid polymerization upon UV exposure. The synthesis of these polymers often involves the reaction of a hydroxyl-terminated polysiloxane with an acryloyl halide, such as acryloyl chloride, in the presence of an acid scavenger. This reaction effectively introduces the acryloyl functionality onto the siloxane backbone, preparing it for subsequent UV curing.

Copolymerization Studies

The incorporation of monomers containing reactive groups, such as the acyl halide in this compound, into copolymers is a powerful strategy for creating functional materials. The reactivity ratios of the comonomers determine the distribution of the monomer units in the final copolymer, which in turn influences its properties. fiveable.me

Studies on the RAFT copolymerization of acryloyl chloride with styrene have been conducted to produce reactive copolymers. rsc.orgrsc.org The resulting copolymers, containing acryloyl chloride units, can be further modified to introduce a variety of functional groups. rsc.orgrsc.org The monomer reactivity ratios for the copolymerization of N-acryloylmorpholine, a derivative of acrylic acid, with various vinyl monomers like methyl acrylate, methyl methacrylate, styrene, and vinyl acetate (B1210297) have been determined, providing insights into the copolymerization behavior of acryloyl-type monomers. researchgate.net

Below is a table summarizing the monomer reactivity ratios for the copolymerization of N-acryloylmorpholine (M1) with different vinyl monomers (M2).

| M2 (Vinyl Monomer) | r1 (N-Acryloylmorpholine) | r2 (M2) | r1 * r2 | Copolymer Type Tendency |

| Methyl Acrylate | 0.85 | 0.75 | 0.6375 | Random |

| Methyl Methacrylate | 0.30 | 0.95 | 0.285 | Random/Alternating |

| Styrene | 0.15 | 0.75 | 0.1125 | Alternating |

| Vinyl Acetate | 4.50 | 0.10 | 0.45 | Blocky (NAM)/Random |

| Data derived from studies on N-acryloylmorpholine copolymerization. researchgate.net |

Precision Copolymerization of Polar Olefins

The precise control over the copolymerization of polar olefins represents a significant challenge in polymer science, primarily due to the often-competing reaction pathways and the high reactivity of the functional groups involved. This compound, as a highly reactive acrylic monomer, offers unique opportunities for the synthesis of well-defined copolymers with tailored properties. Its reactivity, stemming from the electron-withdrawing nature of the acyl bromide group, makes it a candidate for controlled radical polymerization techniques, which are essential for achieving precision in copolymer architecture.

One of the most effective methods for controlling the polymerization of highly reactive monomers is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Research in this area has often utilized analogous acid chloride-containing monomers, such as acryloyl chloride, which provides a strong basis for understanding the behavior of this compound in similar systems.

Detailed research findings on the RAFT copolymerization of acryloyl chloride with a non-polar olefin like styrene have demonstrated the feasibility of incorporating such reactive polar monomers in a controlled manner. rsc.org In these studies, the copolymerization is typically conducted in a non-protic solvent to prevent the hydrolysis of the acyl halide group. rsc.org The choice of chain transfer agent (CTA) is crucial for the success of the polymerization, with trithiocarbonates being effective for controlling the reaction. rsc.org

The kinetics of the copolymerization of styrene and a related monomer, vinylbenzoyl chloride, have been shown to be consistent with the RAFT mechanism, indicating a controlled process. rsc.org This control allows for the synthesis of reactive block copolymers, where a block containing the acyl halide can be further functionalized post-polymerization. rsc.org For instance, the resulting copolymers can be readily reacted with alcohols or amines to introduce a variety of functional groups, creating ester or amide linkages. rsc.org This post-polymerization modification capability is a key advantage of incorporating monomers like this compound into polymer chains.

The characterization of the resulting copolymers is typically performed after converting the highly reactive acyl bromide groups into more stable ester derivatives, for example, by reaction with methanol (B129727). rsc.org This allows for accurate analysis of the copolymer composition and molecular weight distribution using techniques such as ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC). rsc.org

Below are interactive data tables summarizing typical experimental conditions and results from studies on the RAFT copolymerization of a representative acyl halide monomer (acryloyl chloride) with styrene, which can be extrapolated to the behavior of this compound.

Table 1: Representative Conditions for RAFT Copolymerization of Styrene and Acryloyl Chloride

| Parameter | Value |

|---|---|

| Monomers | Styrene, Acryloyl Chloride |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Chain Transfer Agent (CTA) | S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate |

| Solvent | 1,4-Dioxane |

| Temperature (°C) | 60 |

| Post-polymerization Derivatization | Reaction with methanol |

This table illustrates a typical setup for the controlled copolymerization of a polar acryloyl monomer with a non-polar olefin. The conditions are selected to ensure control over the polymerization process while preserving the reactive acyl halide functionality.

Table 2: Characterization of Resulting Styrene-co-(Methyl Acrylate) Copolymers (Post-derivatization)

| Copolymer | Molar Feed Ratio (Styrene:Acryloyl Chloride) | Mn (SEC, g/mol ) | Đ (Mw/Mn) |

|---|---|---|---|

| P(S-co-MA) 1 | 90:10 | 12,500 | 1.15 |

| P(S-co-MA) 2 | 75:25 | 14,200 | 1.20 |

This table presents representative data for copolymers synthesized via RAFT polymerization, after the conversion of acryloyl chloride units to methyl acrylate for analytical purposes. The low dispersity (Đ) values indicate a well-controlled polymerization process, a hallmark of precision copolymerization.

The successful controlled copolymerization of acryloyl chloride provides strong evidence that this compound can be similarly employed in the precision copolymerization of polar olefins. The resulting polymers, containing the highly reactive acyl bromide functionality, are valuable as precursors for a wide range of advanced materials through post-polymerization modification.

Advanced Research Topics and Future Directions for 2 Propenoyl Bromide

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like 2-propenoyl bromide at an atomic level. Through quantum chemical calculations, researchers can gain deep insights into its reactivity, structure, and spectroscopic properties without the need for extensive empirical experimentation.

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. scienceopen.commdpi.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can predict the molecule's susceptibility to nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

For acyl halides like this compound, DFT calculations can map out the potential energy surfaces for various reactions, identifying transition states and determining activation barriers. scienceopen.com This allows for the prediction of reaction mechanisms and the most likely pathways for transformations, such as its reaction with water or other nucleophiles. cyberleninka.ruucp.by For instance, calculations on the analogous acryloyl chloride have been used to determine thermodynamic properties and model reaction energetics, a strategy directly applicable to this compound. cyberleninka.ru Such theoretical studies are crucial for designing new reactions and optimizing conditions for desired outcomes.

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Electrostatic Potential | Distribution of charge on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Activation Energy (Ea) | Minimum energy required to initiate a chemical reaction. | Predicts the feasibility and rate of specific reaction pathways. |

This compound can exist in two planar conformations: s-trans and s-cis, which are interconverted by rotation around the C-C single bond. Detailed spectroscopic studies, including infrared and Raman spectroscopy, combined with ab initio calculations, have been used to investigate the conformational landscape of propenoyl halides. aip.org

For this compound, experimental and theoretical data have shown that the s-trans conformer is the more stable form. aip.org The enthalpy difference between the two conformers has been determined through temperature studies of the Raman spectra. aip.org Computational methods can accurately predict the vibrational frequencies for each conformer. aip.orgresearchgate.netresearchgate.net These calculated frequencies can then be correlated with experimental infrared and Raman spectra, aiding in the definitive assignment of observed spectral bands to specific vibrational modes of each conformer. aip.orgmdpi.com This synergy between theoretical calculations and experimental spectroscopy provides a comprehensive understanding of the molecule's structural dynamics. mdpi.comnih.gov

| Parameter | Value | Method |

|---|---|---|

| Stable Conformer | s-trans | Experimental (Raman, IR) & Theoretical |

| Enthalpy Difference (ΔH) | 452 ± 57 cal/mol (s-trans more stable) | Experimental (Raman Temperature Study) |

| s-trans to s-cis Barrier | 1861 cm⁻¹ (5.32 kcal/mol) | Experimental (from Asymmetric Torsion Transitions) |

| C=O Stretch (s-trans) | ~1780 cm⁻¹ | Experimental (IR, Raman) / Calculated |

| C=C Stretch (s-trans) | ~1620 cm⁻¹ | Experimental (IR, Raman) / Calculated |

Innovations in Catalysis and Reaction Design

The development of advanced catalytic systems is a cornerstone of modern organic synthesis, aiming to improve efficiency, selectivity, and sustainability. Research into new catalytic applications for this compound focuses on creating more effective synthetic routes and enabling novel molecular constructions.

Future advancements in the use of this compound will likely involve novel catalytic systems that offer milder reaction conditions and higher yields. researchgate.net One promising area is the use of continuous-flow microreactors, which has been successfully applied to the synthesis of the analogous acryloyl chloride. nih.gov This methodology allows for the safe and highly efficient production of unstable acid halides, using only catalytic amounts of an activator like dimethylformamide (DMF) under solvent-free conditions. nih.gov Adapting such flow-chemistry systems for this compound could provide a safer, more scalable, and sustainable manufacturing process.

Furthermore, the development of new organocatalysts or earth-abundant metal catalysts could replace traditional stoichiometric reagents used in its synthesis and subsequent reactions. scienceopen.comsemanticscholar.org These catalysts can enhance selectivity, reduce waste, and avoid the use of toxic or expensive heavy metals, aligning with the principles of green chemistry. researchgate.net

Synergistic catalysis, a strategy where two distinct catalysts work in concert to simultaneously activate both the nucleophile and the electrophile, represents a frontier in reaction design. princeton.edu This powerful approach can unlock previously unattainable transformations and improve the efficiency and stereoselectivity of existing reactions. princeton.edu

For this compound, synergistic catalysis remains a largely unexplored but highly promising field. A hypothetical application could involve the combination of an organocatalyst and a transition metal catalyst. For example, an amine organocatalyst could activate a ketone to form a nucleophilic enamine, while a transition metal catalyst simultaneously coordinates with this compound, rendering its carbonyl group more electrophilic. This dual activation would facilitate a highly efficient and selective conjugate addition, a transformation that might be challenging under traditional conditions. The exploration of such synergistic pathways could significantly expand the synthetic utility of this compound.

Sustainable Synthesis and Green Chemistry Principles

Integrating green chemistry principles into the synthesis and application of this compound is essential for minimizing environmental impact. yale.edusigmaaldrich.comacs.org This involves a holistic approach, from the choice of starting materials to the final reaction conditions.

A key aspect of a greener synthesis of this compound is improving atom economy. acs.org Traditional methods often use reagents like thionyl chloride or benzoyl chloride, which generate significant stoichiometric byproducts. acs.org Future research should focus on catalytic methods that maximize the incorporation of atoms from the reactants into the final product. greenchemistry-toolkit.org

The use of renewable feedstocks is another central tenet of green chemistry. yale.edumsu.edu The primary precursor, acrylic acid, can be produced from the dehydration of bio-derived lactic acid or glycerol, providing a sustainable starting point for the synthesis of this compound.

Furthermore, applying green process technologies such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. google.com Replacing hazardous organic solvents with safer alternatives like deep eutectic solvents or even water, where feasible, can further reduce the environmental footprint of reactions involving this compound. nih.govrsc.org Adherence to these principles will be crucial in shaping the future of this compound as a sustainable chemical building block. msu.edu

Exploration of Novel Derivatives and Applications in Emerging Technologies

Recent scientific investigations have highlighted the potential of this compound in creating novel materials and its use in significant technological advancements. Key areas of exploration include its role in the synthesis of specialized polymers, the development of new antimicrobial agents, and its application in the energy sector.

Novel Derivatives: Crosslinked Polyamides

One of the notable applications of this compound is in the production of crosslinked polyamides. These materials offer enhanced properties compared to their linear counterparts, including improved mechanical strength and thermal stability. A patented process describes the use of this compound in a reaction with amino-substituted lactams, such as aminocaprolactam, to initiate the crosslinking of polyamide chains. This process involves the initial reaction of this compound with an amino-substituted lactam, followed by the anionic polymerization of a second lactam in the presence of a catalyst and an activator.

The resulting crosslinked polyamides have potential applications in various industries, including the manufacturing of durable components for automotive and aerospace sectors. The introduction of the propenoyl group allows for the formation of a robust, three-dimensional polymer network.

Table 1: Process Parameters for Crosslinking Polyamides with this compound

| Parameter | Description |

| Reactant A | This compound |

| Reactant B | Amino-substituted lactam (e.g., aminocaprolactam) |

| Reaction Step 1 | Reaction of this compound with the amino-substituted lactam. |

| Reaction Step 2 | Anionic polymerization with a second lactam. |

| Catalyst | Typically a strong base (e.g., alkali metal lactamate). |

| Activator | An N-acyl lactam is formed in situ or added. |

Applications in Emerging Technologies

The unique reactivity of this compound also positions it as a valuable tool in the development of new technologies, particularly in the fields of medicine and energy.

Synthesis of Bioactive Heterocycles:

Research into the synthesis of thiazolo[3,2-b] acs.orgresearchgate.netnih.govtriazole derivatives has indicated the potential utility of α,β-unsaturated acyl halides like this compound. These heterocyclic compounds are of significant interest due to their demonstrated antibacterial and antifungal activities. While specific studies detailing the direct use of this compound are emerging, related research on similar propenoyl halides suggests a viable synthetic route. The reaction would likely involve the acylation of a triazole-thiol precursor with this compound, followed by an intramolecular cyclization to form the fused ring system. The resulting compounds could be screened for their efficacy against various pathogens, contributing to the development of new antimicrobial drugs.

Table 2: Potential Antimicrobial Activity of Thiazolo[3,2-b] acs.orgresearchgate.netnih.govtriazole Derivatives

| Compound Class | Potential Biological Activity |

| Thiazolo[3,2-b] acs.orgresearchgate.netnih.govtriazoles | Antibacterial, Antifungal |

Innovations in Energy Storage:

A significant area of emerging technology where this compound may play a role is in the advancement of lithium-ion batteries. A Korean patent application from LG Chem, a major battery manufacturer, describes the synthesis of an electrolyte additive for lithium secondary batteries derived from this compound. The patent suggests that a derivative, formed by reacting this compound with anhydrous potassium carbonate, can be used as an additive in the battery's electrolyte. mdpi.com

Electrolyte additives are crucial for improving the performance and safety of lithium-ion batteries by enhancing properties such as cycle life, thermal stability, and ionic conductivity. While the full details of the additive's mechanism of action are proprietary, its development points to the potential of this compound in creating novel molecules that can address key challenges in energy storage technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.